molecular formula C10H13Cl2N3 B6332074 1-(3,5-Dichloropyridin-2-yl)-3-methylpiperazine CAS No. 1247719-75-0

1-(3,5-Dichloropyridin-2-yl)-3-methylpiperazine

Cat. No.: B6332074
CAS No.: 1247719-75-0
M. Wt: 246.13 g/mol
InChI Key: HQXVJMLVRKCXPJ-UHFFFAOYSA-N
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Description

1-(3,5-Dichloropyridin-2-yl)-3-methylpiperazine is a heterocyclic compound that features a piperazine ring substituted with a 3,5-dichloropyridin-2-yl group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,5-Dichloropyridin-2-yl)-3-methylpiperazine typically involves the reaction of 3,5-dichloropyridine with 3-methylpiperazine under specific conditions. One common method includes the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura reaction, which involves the coupling of an aryl halide with an organoboronic acid . The reaction conditions often include the use of a palladium catalyst, a base such as sodium carbonate, and a solvent system like a mixture of water and dimethylformamide (DMF).

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yields and purity are common practices in industrial settings. Additionally, the use of automated systems for monitoring and controlling reaction parameters can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(3,5-Dichloropyridin-2-yl)-3-methylpiperazine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives of the original compound, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

1-(3,5-Dichloropyridin-2-yl)-3-methylpiperazine has several scientific research applications, including:

    Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceutical agents, particularly those targeting central nervous system disorders.

    Biological Research: It can serve as a ligand in the study of receptor-ligand interactions and as a probe in biochemical assays.

    Materials Science: The compound’s unique structure makes it suitable for use in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-(3,5-Dichloropyridin-2-yl)-3-methylpiperazine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(3,5-Dichloropyridin-2-yl)-3-methylpiperazine is unique due to the presence of both the piperazine ring and the 3,5-dichloropyridin-2-yl group This combination imparts specific chemical and biological properties that are not found in other similar compounds

Properties

IUPAC Name

1-(3,5-dichloropyridin-2-yl)-3-methylpiperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13Cl2N3/c1-7-6-15(3-2-13-7)10-9(12)4-8(11)5-14-10/h4-5,7,13H,2-3,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQXVJMLVRKCXPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCN1)C2=C(C=C(C=N2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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